1-(3H-Pyrazol-5-yl)ethan-1-one
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Overview
Description
1-(3H-pyrazol-5-yl)ethanone is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The pyrazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3H-pyrazol-5-yl)ethanone can be synthesized through several methods:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form pyrazole derivatives.
Cycloaddition Reactions: Pyrazoles can also be synthesized via [3+2] cycloaddition reactions involving azides and alkynes.
Oxidative Cyclization: This method involves the cyclization of β,γ-unsaturated hydrazones in the presence of oxidizing agents such as bromine or oxygen.
Industrial Production Methods
Industrial production of 1-(3H-pyrazol-5-yl)ethanone typically involves large-scale cyclocondensation reactions using readily available starting materials such as hydrazines and 1,3-dicarbonyl compounds. The reaction conditions are optimized to achieve high yields and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3H-pyrazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Pyrazole N-oxides
Reduction: Corresponding alcohols
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
1-(3H-pyrazol-5-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: Pyrazole derivatives are employed in the design of advanced materials such as organic semiconductors and coordination polymers.
Mechanism of Action
The mechanism of action of 1-(3H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
DNA Intercalation: Some derivatives of the compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(3H-pyrazol-5-yl)ethanone can be compared with other similar compounds such as:
Pyrazoline: A reduced form of pyrazole with a partially saturated ring, exhibiting different reactivity and biological activity.
Pyrazolidine: A fully saturated derivative of pyrazole, with distinct chemical properties and applications.
Pyrazolone: An oxidized form of pyrazole, often used in pharmaceuticals for its anti-inflammatory and analgesic properties.
Uniqueness
1-(3H-pyrazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
62668-17-1 |
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Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
1-(3H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2H,3H2,1H3 |
InChI Key |
JMOGMUZCGANRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCN=N1 |
Origin of Product |
United States |
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